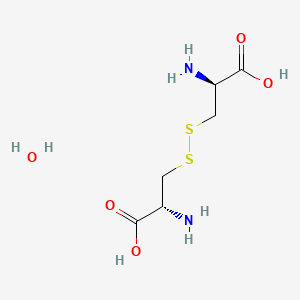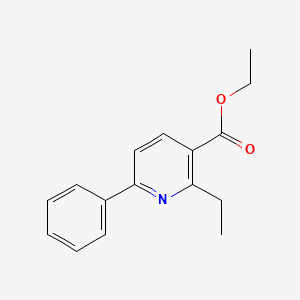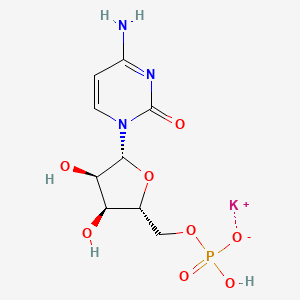
P-rCyd.K+
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-rCyd.K+ is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its role in various chemical reactions and its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P-rCyd.K+ typically involves a series of chemical reactions that require precise control over reaction conditions. One common method involves the use of high-performance rare-earth materials to form the magnetic core of the compound . The reaction conditions often include high temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of P-rCyd.K+ involves large-scale synthesis techniques. These methods often utilize advanced equipment and technologies to ensure the compound is produced efficiently and with high purity. The use of automated systems and continuous monitoring of reaction conditions are crucial to maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: P-rCyd.K+ undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions: The reactions involving P-rCyd.K+ typically require specific reagents and conditions. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents such as hydrogen or metal hydrides. Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of P-rCyd.K+, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
P-rCyd.K+ has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of chemical processes. In biology, P-rCyd.K+ is studied for its potential role in cellular processes and its ability to interact with biological molecules. In medicine, the compound is being investigated for its potential therapeutic applications, including its use in drug delivery systems and as a diagnostic tool .
Mécanisme D'action
The mechanism of action of P-rCyd.K+ involves its interaction with specific molecular targets and pathways. The compound is known to interact with ion channels, particularly potassium channels, which play a crucial role in cellular signaling and homeostasis. By modulating the activity of these channels, P-rCyd.K+ can influence various physiological processes, including cell excitability and neurotransmission .
Comparaison Avec Des Composés Similaires
P-rCyd.K+ is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other potassium channel modulators and ion channel inhibitors. P-rCyd.K+ stands out due to its high selectivity and efficiency in modulating potassium channels, making it a valuable tool in both research and therapeutic applications .
Conclusion
P-rCyd.K+ is a compound with significant potential in various scientific fields. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industry. As research continues, the applications and understanding of P-rCyd.K+ are expected to expand, further highlighting its importance in science and medicine.
Propriétés
Formule moléculaire |
C9H13KN3O8P |
|---|---|
Poids moléculaire |
361.29 g/mol |
Nom IUPAC |
potassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P.K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Clé InChI |
ZFVIUJJWAXAQHV-IAIGYFSYSA-M |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[K+] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,8-Tribromoimidazo[1,2-a]pyridine](/img/structure/B12831493.png)
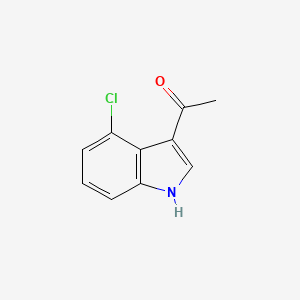
![4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12831501.png)

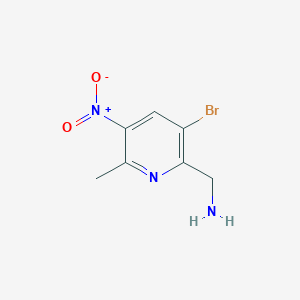
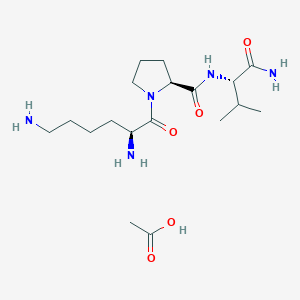
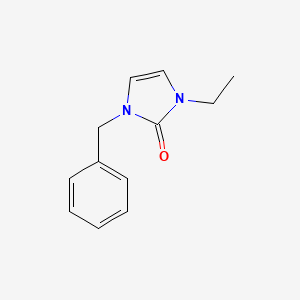
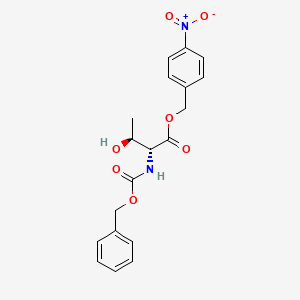

![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)

![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)
